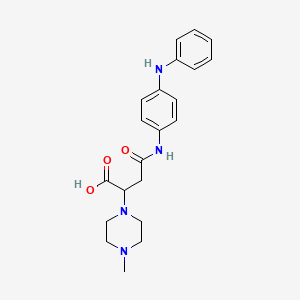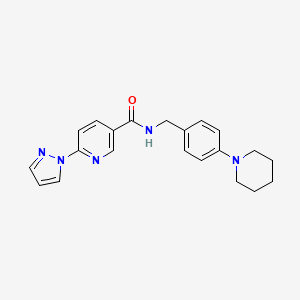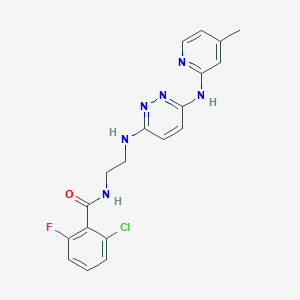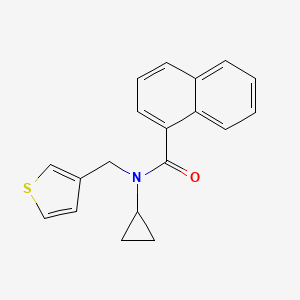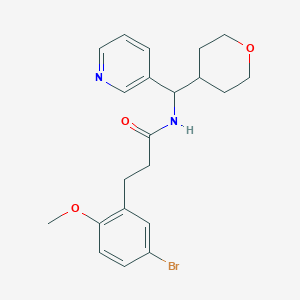
3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
Descripción general
Descripción
Comprehensive Analysis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide
The compound 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agriculture. Although the specific compound 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide is not directly mentioned in the provided papers, insights can be drawn from similar compounds discussed in the literature.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation method or cyclocondensation reactions. For instance, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was achieved through a 3+2 annulation method starting from ethyl acetoacetate and benzaldehyde, followed by cyclocondensation with phenylhydrazine hydrochloride . Similarly, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was prepared via a one-pot condensation reaction involving ethyl acetoacetate and phenyl hydrazine . These methods could potentially be adapted for the synthesis of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structures of these compounds can exhibit intermolecular hydrogen bonding and π-π stacking interactions, contributing to their stability . Theoretical calculations, including DFT, are used to optimize the molecular geometries and electronic structures, which are then compared with experimental data .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, regioselective synthesis, and reactions with hydrazine derivatives to form carbohydrazide groups . The reactivity of these compounds can be influenced by their electronic structure, as assessed by molecular electrostatic potential (MEP) and frontier molecular orbitals . Additionally, the reactivity properties of pyrazole derivatives can be explored through autoxidation and hydrolysis mechanisms, as well as docking studies to assess potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data, thermal stability, and crystallographic parameters . The compounds can exhibit nonlinear optical properties based on their polarizability and hyperpolarizability values . The crystal packing of these molecules can be influenced by various intermolecular interactions, including hydrogen bonding and π-π stacking . Additionally, some pyrazole derivatives have shown potential biological activities, such as antioxidant, fungicidal, and plant growth regulation effects .
Aplicaciones Científicas De Investigación
Vibrational Spectroscopy and Molecular Dynamics
Pillai et al. (2017) investigated the N′-diphenylmethylidene derivative of pyrazole-carbohydrazide, focusing on vibrational spectroscopy and molecular dynamics. This study is significant due to the industrial and biological importance of pyrazole derivatives. Their findings included a thorough quantum chemical study and analysis of the molecule's stability and reactive properties, which may have implications for similar compounds like 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide (Pillai et al., 2017).
Antimicrobial Activities
Aly (2016) synthesized heterocyclic compounds based on a thieno[3,2-c]pyrazole derivative, demonstrating moderate to high antimicrobial activity. Although not directly involving 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide, this research provides insights into the potential antimicrobial applications of similar pyrazole derivatives (Aly, 2016).
Anti-HSV-1 and Cytotoxic Activities
Dawood et al. (2011) worked on pyrazole-based heterocycles, exploring their potential in treating Herpes simplex type-1 (HSV-1) and evaluating their cytotoxic activities. This study implies potential antiviral and cytotoxic applications for pyrazole-carbohydrazide derivatives (Dawood et al., 2011).
Cytotoxic Activity Against Cancer Cells
Zhang et al. (2011) synthesized novel pyrazole-carbohydrazide derivatives and evaluated their cytotoxic activity against human cancer cell lines. Some compounds showed potent antiproliferative activity, suggesting the potential of pyrazole-carbohydrazide derivatives in cancer treatment (Zhang et al., 2011).
Molecular Modeling and Anti-Tumor Agents
Nassar et al. (2015) synthesized pyrazole derivatives as potential anti-tumor agents, highlighting the role of molecular modeling in understanding their mechanism of action. This research suggests the relevance of pyrazole-carbohydrazide derivatives in developing new cancer treatments (Nassar et al., 2015).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals
Biochemical Pathways
Pyrazole derivatives have been known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiration chain . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide are not well-studied. Its impact on bioavailability is unknown. The compound is a solid at room temperature , which could influence its absorption and distribution.
Propiedades
IUPAC Name |
5-ethyl-2-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-3-5-4-6(7(12)9-8)11(2)10-5/h4H,3,8H2,1-2H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAQHSWTHFMHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)NN)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-chloro-3-(hydroxymethyl)phenyl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3020924.png)
![1-phenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B3020925.png)
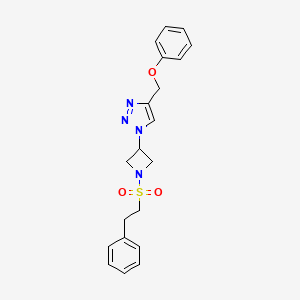
![methyl 4-({[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B3020927.png)
![N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B3020928.png)

